2-Chloro-4-cyanobenzoic acid

lipophilicity drug design PROTAC

Disubstituted benzoic acid scaffold offering orthogonal Cl/CN handles for sequential functionalization. The ortho-Cl enables late-stage cross-coupling, while the para-CN serves as a masked amine or click handle, enabling diversity in PROTAC linker attachment. - Purity: ≥97%, with batch-specific NMR, HPLC, and GC documentation. - Application: Protein degrader libraries, GPCR-targeting agonists (e.g., oxytocin), and systematic halogen-bonding SAR studies. - Supply: Multiple gram-scale stock points available for immediate shipment; ambient transport, non-hazardous.

Molecular Formula C8H4ClNO2
Molecular Weight 181.57 g/mol
CAS No. 117738-77-9
Cat. No. B185041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-cyanobenzoic acid
CAS117738-77-9
Synonyms2-CHLORO-4-CYANOBENZOIC ACID
Molecular FormulaC8H4ClNO2
Molecular Weight181.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)Cl)C(=O)O
InChIInChI=1S/C8H4ClNO2/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3H,(H,11,12)
InChIKeyVTROYYKGGOPEPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-cyanobenzoic Acid – Physicochemical Profile


2-Chloro-4-cyanobenzoic acid is a disubstituted benzoic acid derivative bearing an electron-withdrawing chloro group at the ortho position and a cyano group at the para position relative to the carboxylic acid [1]. With a molecular weight of 181.58 g·mol⁻¹ and a computed XLogP3 of 1.9, it occupies a lipophilicity window that is distinct from both its mono-substituted and halogen-exchanged analogs [1]. Commercial suppliers routinely provide this compound at ≥95% purity, with batch-specific QC documentation (NMR, HPLC, GC) available to support procurement specifications .

Dual ortho-chloro/para-cyano scaffold provides orthogonal synthetic handles for diversification.
Batch-specific QC documentation (HPLC, NMR, GC) available to support procurement specifications.

2-Chloro-4-cyanobenzoic Acid – Differentiation from Analogs


The concurrent presence of an ortho-chloro and a para-cyano substituent on the benzoic acid scaffold creates a unique electronic and steric environment that is not replicated by any single-substituted analog [1]. The ortho-chloro group exerts both steric hindrance and a negative inductive effect that acidifies the carboxylic acid and alters the reactivity of the adjacent carbon toward nucleophilic aromatic substitution or cross-coupling, while the para-cyano group provides a strong electron-withdrawing resonance effect and a synthetic handle for further elaboration (e.g., tetrazole formation, reduction to amine). Exchanging this compound for 4-cyanobenzoic acid (lacking the chloro group) or 2-chlorobenzoic acid (lacking the cyano group) eliminates one of these two orthogonal functional handles and shifts the compound’s lipophilicity and hydrogen-bonding capacity, which can derail a multi-step synthetic route or alter a biological probe’s target engagement profile [2][3].

Replacing with 4-cyanobenzoic acid removes the ortho-chloro steric and inductive effects, altering reactivity and synthetic route.
Replacing with 2-chlorobenzoic acid eliminates the para-cyano handle, blocking tetrazole/amine elaboration and shifting lipophilicity.

2-Chloro-4-cyanobenzoic Acid – Quantitative Comparison vs. Analogs


XLogP3 Lipophilicity Comparison

The computed XLogP3 of 2-chloro-4-cyanobenzoic acid is 1.9 [1]. This value is 0.3 log units higher than that of 4-cyanobenzoic acid (XLogP3 = 1.6) [2] and the 2-fluoro analog (XLogP3 = 1.6) [3], yet 0.3 log units lower than the 2-bromo analog (XLogP3 = 2.2) [4] and 0.2 log units lower than 2-chlorobenzoic acid (XLogP3 = 2.1) [5]. The 2-chloro-4-cyano combination thus occupies a narrow intermediate lipophilicity band that is not accessible with any single halogen or cyano substitution.

XLogP3 Lipophilicity
Reported
Target: XLogP3 = 1.9
4-Cyanobenzoic acid: 1.6
2-Fluoro-4-cyanobenzoic acid: 1.6
2-Bromo-4-cyanobenzoic acid: 2.2
2-Chlorobenzoic acid: 2.1
ΔXLogP3 +0.3 vs. 4-CN/2-F; –0.2 to –0.3 vs. Br/Cl
Intermediate lipophilicity window not accessible by single halogen or cyano substitution.
Computed XLogP3 values; may vary with experimental logP.
lipophilicity drug design PROTAC

HBA Count: Cl vs. F Substitution

2-Chloro-4-cyanobenzoic acid possesses three hydrogen bond acceptors (HBA = 3) [1]. In contrast, the 2-fluoro-4-cyanobenzoic acid analog has four hydrogen bond acceptors (HBA = 4) because the fluorine atom contributes an additional acceptor [2]. The topological polar surface area (TPSA) is identical at 61.1 Ų for both compounds, meaning the difference in HBA count arises solely from the halogen identity and not from a change in molecular surface [1][2].

HBA Count
Reported
Target: HBA = 3, TPSA = 61.1 Ų
2-Fluoro-4-cyanobenzoic acid: HBA = 4, TPSA = 61.1 Ų
ΔHBA = –1 (one fewer H-bond acceptor)
Lower HBA may reduce polar desolvation penalty, supporting permeability optimization.
Computed by Cactvs; halogen identity drives the difference.
medicinal chemistry target engagement PROTAC linker

Protein Degrader Building Block Classification

2-Chloro-4-cyanobenzoic acid is explicitly marketed as a 'Protein Degrader Building Block' by a specialist supplier, with a specified purity of ±97% and storage at room temperature . While the des-chloro analog (4-cyanobenzoic acid) and the des-cyano analog (2-chlorobenzoic acid) are widely available, they are not specifically curated within protein degrader building block portfolios by the same vendor, indicating that the dual ortho-chloro/para-cyano substitution pattern is a deliberate selection factor for PROTAC and molecular-glue design workflows.

Degrader Building Block
Class-level
Curated in 'Protein Degrader Building Blocks' category by supplier; 4-cyano and 2-chloro analogs not listed in same portfolio.
Supplier curation reflects synthetic utility for PROTAC and molecular glue design.
Classification data to verify; no peer-reviewed validation provided.
targeted protein degradation PROTAC building block

Patent-Benchmarked Synthetic Route

A patent describing piperazine oxytocin agonists reports the quantitative hydrolysis of methyl 2-chloro-4-cyanobenzoate to 2-chloro-4-cyanobenzoic acid with an isolated yield of 55% (1.34 g obtained from 2.61 g of methyl ester) [1]. This demonstrates that the methyl ester of the target compound is a stable, isolable intermediate that can be cleanly converted to the free acid under mild basic conditions (LiOH, THF/H₂O, room temperature), providing a reproducible entry point for multi-step syntheses.

Patent Hydrolysis Yield
Method context
55% isolated yield
Establishes baseline synthetic reliability for methyl ester hydrolysis step.
LiOH·H₂O, THF/H₂O, 18 h, r.t. (EP1512687A1).
process chemistry API intermediate synthetic reliability

2-Chloro-4-cyanobenzoic Acid – Application Scenarios


PROTAC and Molecular Glue Library Synthesis

The compound’s explicit classification as a Protein Degrader Building Block [REFS-1 from Section_3 Evidence_Item 3] and its intermediate XLogP3 of 1.9 (avoiding the higher lipophilicity of the 2-bromo analog or the lower lipophilicity of the 4-cyano parent) make it a privileged starting material for generating heterobifunctional degrader libraries. The ortho-chloro group provides a site for late-stage diversification via cross-coupling, while the para-cyano group serves as a masked amine/carboxylic acid bioisostere or a click-chemistry handle after reduction to an amine.

Lead Optimization with Balanced ADME

When a medicinal chemistry program demands a benzoic acid scaffold with controlled lipophilicity (XLogP3 ≈ 1.9) and a reduced H-bond acceptor count (HBA = 3) relative to the 2-fluoro analog (HBA = 4) [REFS-1 and REFS-2 from Section_3 Evidence_Items 1 and 2], 2-chloro-4-cyanobenzoic acid is the preferred intermediate. The 0.3 log unit increase in XLogP3 over 4-cyanobenzoic acid can improve permeability without the excessive lipophilicity burden of the 2-bromo analog (XLogP3 = 2.2), helping to avoid hERG or CYP liabilities often associated with higher logP compounds.

Piperazine-Containing Bioactives Synthesis

The patent-validated conversion of the methyl ester to the free acid in 55% yield under mild conditions [REFS-1 from Section_3 Evidence_Item 4] provides a reproducible entry point for constructing piperazine-based oxytocin agonists and related GPCR-targeting chemotypes. The carboxylic acid can be coupled to diverse amine partners, while the ortho-chloro substituent remains available for subsequent Pd-catalyzed coupling or nucleophilic displacement, enabling sequential functionalization without protecting-group manipulation.

Halogen-Bonding Research Comparator

The distinct electronic profile created by the juxtaposition of the ortho-chloro and para-cyano groups – strong σ-electron withdrawal by chlorine combined with π-electron withdrawal by the cyano group – makes 2-chloro-4-cyanobenzoic acid a valuable probe for systematic studies of halogen bonding, anion-π interactions, and substituent effects on benzoic acid acidity. Its computed property differences versus the 2-fluoro and 2-bromo analogs provide a quantitative framework for structure-activity relationship (SAR) investigations where halogen identity is the sole variable.

Application
Selection Property
Validation Focus
PROTAC and molecular glue library synthesis
Orthogonal chloro/cyano handles; intermediate XLogP3 1.9
Cross-coupling compatibility; degrader linker attachment efficiency
Lead optimization: balanced lipophilicity profile
XLogP3 ~1.9, HBA = 3 (lower than 2-F analog)
Permeability and solubility assessment; CYP/hERG off-target screening
Piperazine bioactive synthesis (e.g., GPCR agonists)
Patent-validated ester hydrolysis route (55% yield)
Amide coupling efficiency; sequential functionalization without protecting groups
Halogen-bonding SAR comparator studies
Ortho-Cl/para-CN electronic profile vs. 2-F, 2-Br analogs
Quantitative property comparison (XLogP3, HBA, TPSA) for SAR framework

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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